molecular formula C9H10F3N5 B1484042 1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2097953-34-7

1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1484042
CAS No.: 2097953-34-7
M. Wt: 245.2 g/mol
InChI Key: YQWGSZTYWSTBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The compound also has an azido group (-N3) and a trifluoromethyl group (-CF3), which can significantly affect its reactivity and properties.


Synthesis Analysis

While the specific synthesis route for this compound isn’t available, pyrazole derivatives can be synthesized through various methods, including cyclization of β-amino cyclic ketones . The azido group might be introduced through nucleophilic substitution reactions, and the trifluoromethyl group could be introduced using trifluoromethylation reagents.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Pyrazole is a planar molecule due to the sp2 hybridization of its atoms . The presence of the azido and trifluoromethyl groups could introduce steric hindrance and electronic effects, influencing the overall structure.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The azido group is known for its high reactivity and can participate in various reactions, such as the Staudinger reaction or Click Chemistry . The trifluoromethyl group is generally considered stable but can influence the reactivity of the molecule due to its strong electron-withdrawing effect .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the trifluoromethyl group is highly electronegative, which could increase the compound’s polarity .

Scientific Research Applications

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, closely related to the compound , have been extensively studied for their anti-inflammatory and antibacterial properties. The positioning of the trifluoromethyl group, especially at the 3- or 5-position on the pyrazole nucleus, significantly influences the activity profile of these compounds, suggesting a pathway for designing novel agents with improved efficacy and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Heterocyclic Synthesis

Pyrazole derivatives serve as versatile building blocks in the synthesis of heterocyclic compounds. Their reactivity makes them valuable for generating a variety of heterocyclic systems, such as pyrazolo-imidazoles and spiropyrans, highlighting their significance in heterocyclic chemistry and dye synthesis (Gomaa & Ali, 2020).

Microwave-Assisted Synthesis

The review on microwave-assisted synthesis of five-membered azaheterocyclic systems, including pyrazoles, outlines the advantages of using microwave energy in organic synthesis. This approach offers cleaner chemistry, reduced reaction times, and enhanced yields, making it an efficient method for preparing pyrazole-based heterocycles (Sakhuja, Panda, & Bajaj, 2012).

Anticancer Agents

Pyrazoline derivatives have been extensively investigated for their potential as anticancer agents. The research emphasizes the importance of pyrazoline as an electron-rich nitrogen carrier, combining exciting electronic properties with potential dynamic applications in the development of new anticancer agents (Ray et al., 2022).

Synthesis and Bioevaluation

The synthesis and evaluation of novel pyrazole derivatives under various conditions, including microwave irradiation, have been explored for their potential physical and chemical properties, such as antimicrobial and antioxidant activities. These studies contribute to the understanding of pyrazole derivatives' wide-ranging applications in agrochemical and pharmaceutical fields (Sheetal et al., 2018).

Organophosphorus Azoles

Research on organophosphorus azoles incorporating pyrazoles has been conducted to explore their stereochemical structures using NMR spectroscopy and quantum chemistry. This work offers insights into the structural characteristics of phosphorylated N-vinylazoles and their isomerization processes, potentially applicable in designing new materials or pharmacophores (Larina, 2023).

Mechanism of Action

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. The azido group, for example, is known to be explosive under certain conditions .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of some pyrazole derivatives , this compound could be of interest in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group is known for its ability to enhance the stability and lipophilicity of molecules, making it a valuable addition in pharmaceutical and agrochemical applications . This compound interacts with various enzymes and proteins, including those involved in radical reactions and metabolic pathways. The azidoethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing biomolecules .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell signaling pathways by modulating the activity of enzymes involved in radical reactions and metabolic processes . This compound can affect gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it has been observed to impact cellular metabolism by altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The trifluoromethyl group enhances the compound’s ability to form stable interactions with biomolecules, including enzymes and proteins involved in radical reactions . The azidoethyl group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing biomolecules . These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, the compound may undergo degradation, leading to changes in its biochemical activity and effects on cellular function . Long-term studies have shown that the compound can have lasting effects on cellular processes, including alterations in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular processes, such as enhanced metabolic activity and improved gene expression regulation . At high doses, the compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular metabolism, and potential cytotoxicity . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells . The compound can undergo hydroxylation and conjugation reactions, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s activity and its impact on cellular processes . Additionally, the compound may influence metabolic flux by altering the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and effects on cellular processes . The presence of binding proteins can also affect the compound’s stability and availability within cells .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, and other organelles, where it exerts its biochemical effects . The localization of the compound can influence its activity and interactions with biomolecules, including enzymes and proteins involved in cellular processes .

Properties

IUPAC Name

1-(2-azidoethyl)-3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N5/c10-9(11,12)8-6-2-1-3-7(6)17(15-8)5-4-14-16-13/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWGSZTYWSTBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(F)(F)F)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 3
1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 4
Reactant of Route 4
1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 5
Reactant of Route 5
1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 6
1-(2-Azidoethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.